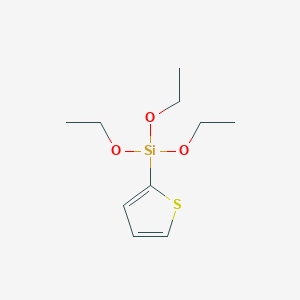

Triethoxy-2-thienylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

triethoxy(thiophen-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3SSi/c1-4-11-15(12-5-2,13-6-3)10-8-7-9-14-10/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQAIBMAFLMIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=CS1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446906 | |

| Record name | Triethoxy-2-thienylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17984-89-3 | |

| Record name | Triethoxy-2-thienylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxy-2-thienylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and properties of Triethoxy-2-thienylsilane"

An In-depth Technical Guide to the Synthesis and Properties of Triethoxy-2-thienylsilane

For professionals in chemical research and drug development, this compound serves as a crucial organosilicon compound. Its unique structure, combining a reactive triethoxysilyl group with a versatile thiophene ring, makes it a valuable building block in organic synthesis and materials science. This guide provides a comprehensive overview of its synthesis, properties, and applications, grounded in established scientific principles and experimental insights.

Molecular Profile and Physicochemical Properties

This compound is an organosilicon compound featuring a thiophene ring bonded to a silicon atom, which in turn is connected to three ethoxy groups.[1] This structure imparts a unique combination of reactivity characteristic of both organosilanes and aromatic heterocycles. It is typically a yellow to brown liquid with a distinct odor.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₈O₃SSi | [2],[3] |

| Molecular Weight | 246.40 g/mol | [2],[3] |

| CAS Number | 17984-89-3 | [2] |

| Appearance | Yellow to brown liquid | [1] |

| Density | 1.049 g/mL at 25 °C | [2] |

| Boiling Point | 78 °C at 0.5 mmHg | [2] |

| Refractive Index (n20/D) | 1.4670 | [2] |

| Flash Point | 105.6 °C (222.1 °F) - closed cup | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound: A Validated Protocol

The formation of the silicon-carbon bond is the cornerstone of organosilane synthesis.[4] For this compound, the most reliable and widely applicable method involves the Grignard reaction. This approach offers high yields and is adaptable to standard laboratory settings. It leverages the reaction between a pre-formed 2-thienylmagnesium bromide and an electrophilic silicon source, tetraethoxysilane (TEOS).

The Grignard Reaction: Mechanistic Insight

The synthesis hinges on the nucleophilic character of the Grignard reagent. 2-Thienylmagnesium bromide is prepared by the oxidative insertion of magnesium metal into the carbon-bromine bond of 2-bromothiophene.[5] The resulting organometallic species effectively acts as a 2-thienyl carbanion, a potent nucleophile.

This nucleophile then attacks the electrophilic silicon atom of tetraethoxysilane. A key consideration in this synthesis is controlling the stoichiometry to prevent multiple substitutions on the silicon atom. By using an excess of tetraethoxysilane and maintaining low reaction temperatures, the formation of the desired mono-substituted product, this compound, is favored over di- and tri-thienylsilane byproducts.[6]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Pre-reaction Setup: All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. The reaction should be conducted under an inert atmosphere throughout.

-

Step 1: Grignard Reagent Formation.

-

Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Dissolve 2-bromothiophene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the 2-bromothiophene solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing begins.

-

Add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the 2-thienylmagnesium bromide.

-

-

Step 2: Silylation.

-

In a separate, larger three-necked flask, place tetraethoxysilane (TEOS) (3.0 equivalents) dissolved in anhydrous THF.

-

Cool this solution to -30 °C using a dry ice/acetone bath.

-

Slowly transfer the freshly prepared Grignard reagent from the first flask to the cold TEOS solution via a cannula, while stirring vigorously.

-

Maintain the temperature at -30 °C during the addition.[6]

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Step 3: Workup and Purification.

-

Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 78 °C / 0.5 mmHg to yield pure this compound.[2]

-

Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. Spectroscopic data for this compound is available in public databases.[7]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the thiophene ring protons, typically in the aromatic region (δ 7.0-7.8 ppm), and two signals for the ethoxy groups: a quartet for the -OCH₂- protons (around δ 3.9 ppm) and a triplet for the -CH₃ protons (around δ 1.2 ppm).

-

¹³C NMR: The carbon NMR will display signals for the four distinct carbons of the thiophene ring and two signals for the ethoxy groups (-OCH₂- and -CH₃).

-

FTIR: The infrared spectrum will show strong C-O and Si-O stretching bands, as well as characteristic peaks for the C-H and C=C bonds of the thiophene ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight (246.40 g/mol ).[3]

Reactivity and Applications in Synthesis

The utility of this compound stems from its role as a stable, yet reactive, nucleophilic partner in cross-coupling reactions.

The Hiyama Cross-Coupling Reaction

This compound is an excellent reagent for the Hiyama cross-coupling, a palladium-catalyzed reaction that forms carbon-carbon bonds between organosilicon compounds and organic halides or triflates.[2] A key feature of this reaction is the activation of the C-Si bond, which is typically achieved using a fluoride source like tetrabutylammonium fluoride (TBAF) or a base.[8][9] The fluoride ion coordinates to the silicon atom, forming a hypervalent silicate intermediate which is more reactive towards transmetalation with the palladium catalyst.

This reaction is valued for its tolerance of a wide range of functional groups and the low toxicity of the silicon byproducts.[9]

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

Precursor for Conductive Polymers

Thiophene-based monomers are the fundamental units for constructing polythiophenes, a major class of conductive polymers used in organic electronics, such as organic solar cells and OLEDs.[1][10] this compound can be used to synthesize more complex, functionalized thiophene monomers. The triethoxysilyl group can be converted to other functionalities or used as a handle for polymerization, offering a pathway to novel polymeric materials with tailored electronic properties.[11]

Safety and Handling

As with all chemical reagents, proper safety protocols must be strictly followed when handling this compound.

-

Hazards: The compound is irritating to the eyes, respiratory system, and skin.[1] It is classified as a combustible liquid.[2]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, neoprene or nitrile rubber gloves, and chemical safety goggles.[1] All handling should be performed in a well-ventilated chemical fume hood.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] The compound is sensitive to moisture and should be stored under an inert atmosphere.

-

Spills: In case of a spill, eliminate all ignition sources. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[12]

Conclusion

This compound is a versatile and valuable reagent for researchers in organic chemistry and materials science. Its synthesis via the Grignard pathway is a robust and scalable method. Its primary application in palladium-catalyzed Hiyama cross-coupling provides an efficient means to construct complex molecules, while its potential as a precursor for polythiophenes opens avenues for the development of advanced materials. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References

- ChemBK. (2024, April 9). TRIETHYOXY-2-THIENYLSILANE 97.

- SpectraBase. (n.d.). Triethoxy(2-thienyl)silane.

- MDPI. (n.d.). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications.

- Bi, X., & Georg, G. I. (2011). Direct Hiyama Cross-Coupling of Enaminones With Triethoxy(aryl)silanes and Dimethylphenylsilanol. Organic letters, 13(20), 5652–5655.

- PubMed. (2011). Direct Hiyama cross-coupling of enaminones with triethoxy(aryl)silanes and dimethylphenylsilanol.

- Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI).

- Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI) for Direct Silylation of C–H Bonds in Aromatic Heterocycles Catalyzed by Alkali Metal Bases.

- National Institutes of Health. (n.d.). Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors.

- Arkat USA. (n.d.). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction.

- ResearchGate. (2011). Direct Hiyama Cross-Coupling of Enaminones With Triethoxy(aryl)silanes and Dimethylphenylsilanol.

- American Elements. (n.d.). This compound.

- AiFChem. (n.d.). 17984-89-3 | Triethoxy(thiophen-2-yl)silane.

- ChemBK. (2024, April 10). 2-Thienylmagnesium bromide solution.

- Sigma-Aldrich. (n.d.). This compound 97.

- ECHEMI. (n.d.). Buy this compound from Chongqing Chemdad.

- Sigma-Aldrich. (n.d.). 2-Thienylmagnesium bromide solution 1.0 M in THF.

- ResearchGate. (2004). Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates.

- ResearchGate. (n.d.). ¹H NMR spectrum of the urea-thiourea bis(triethoxy)silane linker 5 in CDCl3.

- Sigma-Aldrich. (n.d.). This compound, 97%.

- Manoso, A. S., et al. (2004). Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates. The Journal of Organic Chemistry, 69(24), 8305–8314.

- PubChem. (n.d.). This compound (C10H18O3SSi).

- Studylib. (n.d.). Grignard Reagent & Reactions: Organic Synthesis Guide.

- SLS Ireland. (n.d.). This compound, 97%.

- Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.

- Google Patents. (n.d.). US4987042A - Polythiophenes, process for their preparation and their use.

- Ottokemi. (n.d.). 2-Thienylmagnesium bromide solution, 1.0 M in THF.

- Master Organic Chemistry. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents.

- ResearchGate. (n.d.). Synthesis of polyfunctional triethoxysilanes by 'click silylation'.

- ResearchGate. (n.d.). Synthesis of triethoxysilanol.

- Zenodo. (2022, March 13). Reactions of 2,3,4-Trichlorothiophene and Tetrachlorothiophene with Ethylmagnesium Bromide. Preparation of Trichloro-2-thienylmagnesium Bromide and 2,5-Bis(Bromomagnesium)-3,4-Dichlorothiophene.

Sources

- 1. chembk.com [chembk.com]

- 2. トリエトキシ-2-チエニルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. gelest.com [gelest.com]

- 5. studylib.net [studylib.net]

- 6. Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Direct Hiyama Cross-Coupling of Enaminones With Triethoxy(aryl)silanes and Dimethylphenylsilanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US4987042A - Polythiophenes, process for their preparation and their use - Google Patents [patents.google.com]

- 12. Direct Hiyama cross-coupling of enaminones with triethoxy(aryl)silanes and dimethylphenylsilanol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Triethoxy-2-thienylsilane: Structure, Analysis, and Application

Introduction: Bridging Organic Electronics and Material Science

Triethoxy-2-thienylsilane is an organosilicon compound that incorporates both a thiophene ring and hydrolyzable ethoxysilane groups.[1] This unique bifunctionality makes it a valuable precursor and coupling agent in advanced materials and organic electronics. The thiophene moiety is a well-known building block for conductive polymers and organic semiconductors, while the triethoxysilane group allows for the formation of stable siloxane bonds (Si-O-Si), enabling surface modification and the creation of hybrid organic-inorganic materials.[1][2] This guide provides an in-depth exploration of its chemical structure, a validated workflow for its comprehensive analysis, and an overview of its reactivity and potential applications for researchers in materials science and drug development.

Section 1: Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. This compound, with the CAS number 17984-89-3, is a colorless to light yellow liquid.[1][3] Its structure consists of a central silicon atom bonded to a 2-thienyl group and three ethoxy groups.

Structural Formula: C₁₀H₁₈O₃SSi[3][4]

The key to its utility lies in the dual nature of its components: the aromatic, electron-rich thiophene ring and the reactive silicon center. This duality allows it to act as a bridge between organic functional materials and inorganic substrates.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Weight | 246.40 g/mol | [3][4][5] |

| Density | 1.049 g/mL at 25 °C | [1][3][4] |

| Boiling Point | 78 °C at 0.5 mmHg | [1][3][4] |

| Refractive Index (n20/D) | 1.4670 | [1][3][4] |

| Flash Point | 105.6 °C (222.1 °F) - closed cup | [3][4] |

Section 2: Synthesis and Reactivity Profile

Synthesis Pathway

While several specific synthetic routes may exist, a common and logical approach to synthesizing thienylalkoxysilanes involves the reaction of a lithiated thiophene intermediate with an appropriate silicon electrophile.

A plausible synthesis method involves the reaction of 2-thienyl alcohol with triethoxysilyl chloride, which requires careful control of temperature and the use of suitable solvents and catalysts.[1] Another established method for forming carbon-silicon bonds is the palladium-catalyzed cross-coupling reaction, for which this compound can act as a silicon-based nucleophile.[1][3][4]

Core Reactivity: The Hydrolysis and Condensation Cascade

The most critical reaction pathway for trialkoxysilanes is their hydrolysis and subsequent condensation.[6][7] This process is fundamental to their application in surface modification and polymer formation.

-

Hydrolysis: In the presence of water, often catalyzed by acid or base, the three ethoxy groups (Si-OEt) are sequentially hydrolyzed to form silanol groups (Si-OH). The rate of hydrolysis is influenced by factors such as pH, water concentration, and steric bulk of the alkoxy groups, with methoxy groups hydrolyzing faster than ethoxy groups.[6][8][9]

-

Condensation: The highly reactive silanol intermediates readily condense with other silanols or with hydroxyl groups on a substrate surface. This reaction releases water or alcohol and forms stable, robust siloxane (Si-O-Si) or substrate-silicon (Substrate-O-Si) bonds.[2][6]

This cascade allows for the self-assembly of monolayers on hydroxylated surfaces (like glass or metal oxides) or the formation of a cross-linked polysiloxane network.

Section 3: A Validated Workflow for Comprehensive Analysis

Ensuring the purity and structural integrity of this compound is paramount for reproducible downstream applications. The following multi-technique workflow provides a self-validating system for its characterization. Organosilicon compounds are amenable to a range of analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[10][11]

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information. For this molecule, ¹H, ¹³C, and ²⁹Si NMR experiments are highly informative.[10]

-

Objective: To confirm the molecular structure by identifying the proton, carbon, and silicon environments.

-

Methodology:

-

Sample Preparation: Prepare a solution of ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its high solubility for organosilanes and minimal overlapping signals.

-

¹H NMR Analysis:

-

Expected Signals: The spectrum should show a triplet corresponding to the methyl protons (-CH₃) of the ethoxy groups, a quartet for the methylene protons (-OCH₂-), and distinct signals in the aromatic region for the three protons on the thiophene ring. The integration of these signals should correspond to a 9:6:3 proton ratio.

-

-

¹³C NMR Analysis:

-

Expected Signals: Look for signals corresponding to the methyl and methylene carbons of the ethoxy groups and three distinct signals for the carbons of the thiophene ring, with the carbon attached to the silicon atom showing a characteristic shift.

-

-

²⁹Si NMR Analysis:

-

Expected Signals: A single resonance is expected in the typical range for tetra-coordinated silicon in this environment. This experiment is crucial for confirming the silicon backbone's integrity.

-

-

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for identifying the key functional groups present in the molecule.[10]

-

Objective: To verify the presence of characteristic bonds such as Si-O-C, C-S, and aromatic C-H.

-

Methodology:

-

Sample Preparation: As the sample is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: Acquire the spectrum over a range of 4000-600 cm⁻¹.

-

Spectral Interpretation:

-

Strong Si-O-C stretch: Expect a strong, broad absorbance band around 1100-1000 cm⁻¹. This is a hallmark of alkoxysilanes.

-

Aromatic C-H stretch: Look for peaks just above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹ will correspond to the ethoxy groups.

-

Thiophene Ring Vibrations: Characteristic C=C stretching bands will appear in the 1600-1400 cm⁻¹ region.

-

-

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for assessing the volatility and purity of the compound while confirming its molecular weight. Derivatization is often useful for GC analysis of compounds with active hydrogen atoms, but for this compound, it can typically be analyzed directly.[12]

-

Objective: To determine the purity of the sample and confirm its molecular weight via the mass-to-charge ratio (m/z) of the molecular ion.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the silane in a volatile organic solvent like dichloromethane or hexane.

-

GC Separation:

-

Column: Use a low-to-mid polarity capillary column (e.g., DB-5 or equivalent).

-

Injection: Inject 1 µL of the solution into the GC with an appropriate temperature ramp (e.g., start at 50°C, ramp to 250°C at 10°C/min).

-

-

MS Detection:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Analysis: The primary peak in the chromatogram should correspond to this compound. The corresponding mass spectrum should show a molecular ion peak [M]⁺ at m/z = 246.4. Key fragmentation patterns will likely involve the loss of ethoxy groups (-45 Da) or the thiophene ring.

-

-

Section 4: Applications in Advanced Materials

The unique structure of this compound makes it a versatile tool for materials scientists.[1]

-

Surface Functionalization: It can be used to graft thiophene functionalities onto the surfaces of silica, glass, and metal oxides. This creates a new surface chemistry, enabling the subsequent attachment of organic layers or tuning surface properties like hydrophobicity.

-

Precursor for Hybrid Materials: Through controlled hydrolysis and co-condensation with other silanes (e.g., tetraethoxysilane), it can be incorporated into sol-gel processes to create hybrid organic-inorganic polymers. These materials can possess the processability of polymers and the durability of silica.

-

Organic Electronics: As a derivative of thiophene, it serves as a building block for synthesizing more complex molecules and polymers for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and field-effect transistors (FETs).[1]

Section 5: Safety and Handling

Proper handling is essential due to the reactivity and potential hazards of organosilanes.

-

Hazards: this compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[1][3][13] It is a combustible liquid and vapors may form explosive mixtures with air.[13]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[14][15] Wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat.[13][14]

-

Storage: Store in a cool, dry place away from sources of ignition and moisture.[4][16] The container should be tightly sealed to prevent hydrolysis from atmospheric moisture.[14] Recommended storage temperature is 2-8°C.[3][4]

-

In case of Spills: Absorb spills with an inert material (e.g., sand or earth) and dispose of it as hazardous chemical waste.[14] Use non-sparking tools during cleanup.[14][16]

References

- Essential Safety and Logistics for Handling Thienylsilane - Benchchem.

- TRIETHYOXY-2-THIENYLSILANE 97 - ChemBK.

- Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc.

- TRIETHOXYSILANE - Gelest, Inc.

- Analysis of organo-silicon compounds, with special reference to silanes and siloxanes. A review - Analyst (RSC Publishing).

- This compound 97 17984-89-3 - Sigma-Aldrich.

- This compound 97 17984-89-3 - Sigma-Aldrich.

- Analysis And Detection - Organosilicon / Alfa Chemistry.

- SAFETY DATA SHEET.

- 1 - SAFETY DATA SHEET.

- SAFETY DATA SHEET - Sigma-Aldrich.

- Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules | Analytical Chemistry - ACS Publications.

- Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group | Request PDF - ResearchGate.

- A Review of Organosilanes in Organic Chemistry - Fisher Scientific.

- Silicon Compounds: Silanes and Silicones - ResearchGate.

- Comparative analysis of Silatrane glycol vs. trialkoxysilanes for hydrolytic stability. - Benchchem.

- Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials - PMC - NIH.

- The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations - AFINITICA.

- This compound | CAS 17984-89-3 | SCBT - Santa Cruz Biotechnology.

Sources

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 三乙氧基-2-噻吩基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 三乙氧基-2-噻吩基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. gelest.com [gelest.com]

- 7. afinitica.com [afinitica.com]

- 8. researchgate.net [researchgate.net]

- 9. Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. thermofishersci.in [thermofishersci.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. gelest.com [gelest.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

Spectroscopic Characterization of Triethoxy-2-thienylsilane: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Triethoxy-2-thienylsilane (CAS No. 17984-89-3), a key organosilicon compound with applications in materials science and organic synthesis.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this molecule through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

While a complete, publicly available dataset of the experimental spectra for this compound is not readily accessible, this guide will present a detailed analysis based on the expected spectral features derived from closely related analogs and established principles of spectroscopic interpretation. The experimental protocols provided are based on standard laboratory practices for the analysis of organosilicon compounds.

Molecular Structure and Key Features

This compound possesses a central silicon atom bonded to a 2-thienyl group and three ethoxy groups. This unique combination of an aromatic heterocycle and hydrolyzable ethoxy groups imparts specific characteristics that are readily identifiable through spectroscopic methods.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Expected ¹H NMR Data (based on related thiophene derivatives)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | Doublet of doublets | 1H | Thienyl H-5 |

| ~7.2 | Doublet of doublets | 1H | Thienyl H-3 |

| ~7.1 | Doublet of doublets | 1H | Thienyl H-4 |

| ~3.9 | Quartet | 6H | -OCH₂CH₃ |

| ~1.2 | Triplet | 9H | -OCH₂CH₃ |

Interpretation:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the thiophene ring. The coupling patterns (doublet of doublets) arise from the spin-spin interactions between adjacent, non-equivalent protons. The ethoxy groups will present as a quartet for the methylene (-OCH₂-) protons, due to coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, resulting from coupling with the methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: Approximately 12 ppm, centered around 6 ppm.

-

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Sources

"physical and chemical properties of Triethoxy-2-thienylsilane"

An In-Depth Technical Guide to Triethoxy-2-thienylsilane: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organosilicon compound that merges the distinct chemical functionalities of a thiophene ring and a triethoxysilyl group. This unique combination makes it a valuable reagent and building block in diverse scientific fields, from materials science to medicinal chemistry. The thiophene moiety is a well-known heterocycle present in numerous pharmaceuticals and organic electronic materials, while the triethoxysilyl group provides a reactive handle for hydrolysis and condensation, enabling the formation of stable siloxane bonds (Si-O-Si) or covalent attachment to hydroxylated surfaces.

This guide offers a comprehensive overview of the essential physical and chemical properties of this compound, delves into its reactivity profile, outlines its applications, and provides critical safety and handling information. The insights herein are curated to support researchers in leveraging this versatile compound for the synthesis of novel materials, the development of advanced drug candidates, and the functionalization of surfaces.

Molecular and Physicochemical Properties

The fundamental identity and physical characteristics of this compound are summarized below. These properties are critical for its handling, purification, and application in various experimental setups.

Chemical Identity

A consistent and accurate identification of a chemical compound is the bedrock of scientific research. The following table consolidates the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 17984-89-3[1][2] |

| Molecular Formula | C₁₀H₁₈O₃SSi[1][2][3][4] |

| Molecular Weight | 246.40 g/mol [1] |

| IUPAC Name | triethoxy(thiophen-2-yl)silane[4][5] |

| Synonyms | 2-Triethoxysilylthiophene, 2-Thienyltriethoxysilane[2][4] |

| InChI Key | ZRQAIBMAFLMIND-UHFFFAOYSA-N[4] |

| SMILES | CCO(OCC)c1cccs1[4] |

Physical Properties

The physical state and constants of this compound dictate the conditions required for its storage, handling, and reaction setups. It is typically a colorless to yellow-brown liquid with a characteristic odor.[3]

| Property | Value |

| Appearance | Colorless to yellow-brown liquid[3][4] |

| Boiling Point | 78 °C at 0.5 mmHg[3][4] |

| Density | 1.049 g/mL at 25 °C[3][4] |

| Refractive Index (n20/D) | 1.4670[3][4] |

| Flash Point | 105.6 °C (222.1 °F) - closed cup[3] |

| Storage Temperature | 2-8°C[3] |

Spectroscopic Profile

While raw spectral data requires experimental acquisition, the known structure of this compound allows for the prediction of its characteristic spectroscopic signatures. These predictions are invaluable for reaction monitoring and quality control.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic triplet and quartet pattern for the ethoxy groups. The triplet, integrating to 9H, would appear upfield (around 1.2 ppm) corresponding to the methyl (-CH₃) protons. The quartet, integrating to 6H, would be further downfield (around 3.8 ppm) corresponding to the methylene (-OCH₂-) protons. The three protons on the thiophene ring would appear in the aromatic region (typically 7.0-7.8 ppm) with distinct chemical shifts and coupling patterns characteristic of a 2-substituted thiophene.

-

IR Spectroscopy : The infrared spectrum provides key information about the functional groups present. Key expected absorption bands include strong Si-O-C stretching vibrations, C-H stretching from the aliphatic ethoxy groups, and characteristic C=C and C-S stretching vibrations from the thiophene ring.

-

Mass Spectrometry : The exact mass of this compound is 246.074592 amu.[2][4] High-resolution mass spectrometry (HRMS) should confirm this value. The fragmentation pattern under electron ionization (EI) would likely involve the loss of ethoxy groups and fragmentation of the thiophene ring.

Chemical Properties and Reactivity

The utility of this compound stems from the dual reactivity of its functional groups. It is stable at room temperature but reacts with strong oxidizing agents and under acidic conditions.[3]

Hydrolysis and Condensation of the Triethoxysilyl Group

A cornerstone of alkoxysilane chemistry is the hydrolysis of the Si-OR bond to form silanol (Si-OH) groups, followed by condensation to form stable siloxane (Si-O-Si) linkages. This process is catalyzed by acid or base.[6] This reactivity is fundamental to its use in forming polysiloxane-based materials or for surface modification of substrates like silica, glass, or metal oxides that possess surface hydroxyl groups.

The general workflow for this process can be visualized as follows:

Caption: Hydrolysis and condensation of this compound.

Reactivity of the Thiophene Ring

The 2-thienyl group makes the molecule a valuable participant in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions where it can act as a silicon-based nucleophile.[3] This allows for the facile formation of carbon-carbon or carbon-heteroatom bonds, a critical step in the synthesis of complex organic molecules for pharmaceuticals and electronic materials.

A generalized scheme for its participation in a cross-coupling reaction is shown below.

Caption: Role in Palladium-catalyzed cross-coupling reactions.

Synthesis and Applications

Synthesis

This compound can be prepared via several synthetic routes. One common method involves the reaction of a 2-thienyl organometallic reagent, such as 2-thienyllithium (generated in situ from thiophene and n-butyllithium), with tetraethoxysilane (TEOS). An alternative method involves the reaction of 2-lithiothiophene with triethoxychlorosilane. Another cited preparation involves reacting 2-thienyl alcohol with triethoxysilyl chloride, though this seems less common for this specific product.[3] Purification is typically achieved by vacuum distillation.[3]

Caption: A plausible synthetic workflow for this compound.

Applications

The dual functionality of this compound opens doors to a wide array of applications.

-

Materials Science : It is used as a precursor for organic solar cell materials and as a coupling agent or surface modifier to impart hydrophobicity and introduce thiophene functionality onto surfaces.[3] This is relevant for creating specialized coatings, functionalized nanoparticles, and hybrid organic-inorganic materials.

-

Organic and Medicinal Chemistry : It serves as a key building block for synthesizing complex molecules. The thiophene ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs. The ability to incorporate this moiety via robust cross-coupling reactions makes this compound a valuable tool for drug development professionals.[3]

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential for ensuring user safety.

-

Hazards : The compound is irritating to the eyes, respiratory system, and skin.[3][4] It is classified as a combustible liquid.

-

Personal Protective Equipment (PPE) : Appropriate PPE, including safety goggles or faceshields, chemical-resistant gloves, and a lab coat, must be worn.[7] Work should be conducted in a well-ventilated chemical fume hood.[8]

-

Handling and Storage : Keep containers tightly closed in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[8] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8] It is recommended to store under an inert atmosphere as it can be sensitive to moisture.[8]

-

First Aid : In case of eye contact, rinse immediately with plenty of water and seek medical advice.[3] For skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[8]

Conclusion

This compound is a highly versatile and valuable chemical compound for advanced research and development. Its well-defined physical properties, combined with the distinct and orthogonal reactivity of its triethoxysilyl and 2-thienyl moieties, provide a powerful platform for innovation. For material scientists, it offers a gateway to novel functionalized surfaces and polymers. For medicinal chemists and organic synthesists, it is a key building block for constructing complex molecular architectures. A thorough understanding of its properties, reactivity, and safety protocols, as detailed in this guide, is paramount to unlocking its full scientific potential.

References

-

ChemBK. (2024). TRIETHYOXY-2-THIENYLSILANE 97. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). Triethoxy(2-thienyl)silane. Retrieved from [Link]

-

Gelest, Inc. (2015). TRIETHOXYSILANE Safety Data Sheet. Retrieved from [Link]

-

ABC NANOTECH CO., LTD. (2016). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). Triethoxysilane. Retrieved from [Link]

-

PubChem. (n.d.). Triethoxymethylsilane. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of the urea‐thiourea bis(triethoxy)silane linker 5 in CDCl3. Retrieved from [Link]

-

Tin Hang Technology Limited. (n.d.). 597007-10G Triethoxy-2-thienylsilane, 97%. Retrieved from [Link]

-

Åkerman, E. (1956). On the Hydrolysis of Trialkylphenoxysilanes. Acta Chemica Scandinavica, 10, 298-305. Retrieved from [Link]

-

NIST. (n.d.). Silane, triethoxymethyl-. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H18O3SSi). Retrieved from [Link]

-

Chemdad. (n.d.). TRIETHYOXY-2-THIENYLSILANE 97. Retrieved from [Link]

-

SLS Ireland. (n.d.). This compound, 97%. Retrieved from [Link]

-

Dutkiewicz, M., & Maciejewski, H. (2013). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. Journal of Sol-Gel Science and Technology, 68, 191-199. Retrieved from [Link]

-

Caze, M. C., et al. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 240-254. Retrieved from [Link]

-

Kirkland, J. L., & Tchkonia, T. (2020). Senolytic drugs: from discovery to translation. Journal of Internal Medicine, 288(5), 518-536. Retrieved from [Link]

Sources

An In-depth Technical Guide to Triethoxy-2-thienylsilane (CAS 17984-89-3) for Advanced Research and Pharmaceutical Development

Abstract

This technical guide provides a comprehensive overview of Triethoxy-2-thienylsilane (CAS No. 17984-89-3), a versatile organosilicon reagent with significant applications in organic synthesis, materials science, and particularly in the field of medicinal chemistry. This document delves into its physicochemical properties, synthesis, spectral analysis, and safe handling procedures. The core of this guide focuses on its pivotal role in palladium-catalyzed cross-coupling reactions, offering mechanistic insights and detailed experimental protocols. Furthermore, it explores the broader context of thiophene and organosilane moieties in drug discovery, underscoring the importance of this compound as a valuable building block for the synthesis of complex, biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.

Introduction: The Convergence of Thiophene and Organosilicon Chemistry in Modern Synthesis

The pursuit of novel molecular architectures with enhanced biological activity and optimized pharmacokinetic profiles is a central theme in modern drug discovery.[1][2] In this context, the strategic incorporation of specific structural motifs can profoundly influence the properties of a lead compound. The thiophene ring, a sulfur-containing five-membered heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs.[1][2][3] Its ability to engage in various biological interactions and its favorable metabolic profile make it a desirable component in drug design.

Concurrently, the field of organic synthesis has been revolutionized by the development of robust and versatile cross-coupling methodologies. Organosilicon reagents have emerged as powerful coupling partners due to their low toxicity, high stability, and ease of handling compared to other organometallic counterparts.[1][4] this compound stands at the intersection of these two important areas of chemical science. As a stable, readily accessible source of a nucleophilic 2-thienyl group, it serves as a key building block for the construction of complex molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Hiyama coupling.[5][6] This guide will provide a detailed exploration of the properties and applications of this valuable synthetic tool.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of a reagent is fundamental to its effective application in the laboratory.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 17984-89-3 | |

| Molecular Formula | C₁₀H₁₈O₃SSi | |

| Molecular Weight | 246.40 g/mol | |

| Appearance | Colorless to yellow liquid | [7] |

| Density | 1.049 g/mL at 25 °C | [7] |

| Boiling Point | 78 °C at 0.5 mmHg | [7] |

| Refractive Index (n²⁰/D) | 1.4670 | [7] |

| Flash Point | 105.6 °C (222.1 °F) - closed cup | |

| Storage Temperature | 2-8°C |

Spectroscopic Analysis

Spectroscopic data is crucial for confirming the identity and purity of this compound.

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure.

¹H NMR (Proton NMR) Spectrum:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | dd | 1H | Thiophene H5 |

| ~7.25 | dd | 1H | Thiophene H3 |

| ~7.10 | dd | 1H | Thiophene H4 |

| ~3.90 | q | 6H | -O-CH₂ -CH₃ |

| ~1.25 | t | 9H | -O-CH₂-CH₃ |

¹³C NMR (Carbon NMR) Spectrum:

| Chemical Shift (δ) ppm | Assignment |

| ~135.5 | Thiophene C5 |

| ~131.0 | Thiophene C2 |

| ~128.0 | Thiophene C4 |

| ~127.5 | Thiophene C3 |

| ~58.5 | -O -CH₂-CH₃ |

| ~18.5 | -O-CH₂-CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The assignments are based on typical chemical shift ranges for similar structures.

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Bond |

| ~2975, 2925, 2885 | C-H (aliphatic) |

| ~1440, 1390 | C-H (bend) |

| ~1240 | Si-C |

| ~1100, 1075 | Si-O-C |

| ~840, 700 | Thiophene ring |

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is valuable for researchers who may need to prepare it in-house or create derivatives. The general approach involves the reaction of a 2-thienyl nucleophile with a triethoxyhalosilane. A more specific method involves the rhodium-catalyzed silylation of a suitable thiophene precursor.

General Synthetic Pathway

The synthesis of aryltriethoxysilanes can be achieved through the rhodium(I)-catalyzed silylation of aryl halides with triethoxysilane. This method offers a practical route to compounds like this compound.

Caption: General workflow for the synthesis of this compound.

Illustrative Experimental Protocol

The following is a representative protocol for the synthesis of an aryltriethoxysilane, which can be adapted for the preparation of this compound from 2-iodothiophene.

Materials:

-

2-Iodothiophene

-

Triethoxysilane

-

Rhodium(I) catalyst (e.g., [Rh(cod)Cl]₂)

-

Phosphine ligand (e.g., PPh₃)

-

Base (e.g., Et₃N)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

To a dry, inert atmosphere-purged reaction flask, add the rhodium(I) catalyst and phosphine ligand in anhydrous toluene.

-

Stir the mixture at room temperature for 15-20 minutes to allow for ligand association.

-

Add 2-iodothiophene, triethoxysilane, and the base to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and filter off any solids.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure this compound.

The Hiyama Cross-Coupling Reaction: A Cornerstone Application

The primary utility of this compound in synthetic chemistry is its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling.[5][6] This reaction forms a carbon-carbon bond between the 2-position of the thiophene ring and an sp²-hybridized carbon of an organic halide or triflate.

Mechanistic Overview

The catalytic cycle of the Hiyama coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. A crucial feature of the Hiyama coupling is the requirement for an activator, typically a fluoride source (e.g., TBAF) or a base, to generate a hypervalent silicate species, which is more reactive in the transmetalation step.

Caption: The catalytic cycle of the Hiyama cross-coupling reaction.

A General Protocol for Hiyama Coupling with this compound

This protocol provides a starting point for the cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

-

Aryl/Heteroaryl halide (e.g., 4-bromoanisole)

-

This compound

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (if required, e.g., SPhos, XPhos)

-

Activator (e.g., TBAF, NaOH)

-

Anhydrous solvent (e.g., THF, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand (if used), and the aryl/heteroaryl halide to a dry reaction vessel.

-

Add the anhydrous solvent, followed by this compound.

-

Add the activator (e.g., a 1M solution of TBAF in THF or an aqueous solution of NaOH).

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery and Development

The strategic use of organosilicon compounds and thiophene derivatives is a growing trend in pharmaceutical research.

The Significance of Organosilanes in Medicinal Chemistry

The incorporation of silicon into drug candidates can offer several advantages, including:

-

Improved Metabolic Stability: The C-Si bond is generally more stable to metabolic degradation than a C-C or C-H bond, potentially leading to a longer half-life of the drug.[4]

-

Enhanced Lipophilicity: Sila-substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Modified Conformation and Binding: The longer C-Si bond length compared to a C-C bond can alter the overall conformation of a molecule, potentially leading to improved binding to its biological target.

Thiophene: A Privileged Scaffold in Pharmaceuticals

The thiophene ring is a bioisostere of the benzene ring and is found in a wide range of approved drugs, including the antiplatelet agent clopidogrel and the antipsychotic olanzapine.[1][3] Its presence can enhance potency, modulate selectivity, and improve pharmacokinetic properties.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Fire Safety: The compound is combustible. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).

-

In Case of Exposure:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most up-to-date and comprehensive safety information.

Suppliers

This compound is available from a number of chemical suppliers that cater to the research and development community. A partial list of suppliers includes:

-

Sigma-Aldrich (Merck)

-

Thermo Fisher Scientific (Alfa Aesar)

-

TCI Chemicals

-

Combi-Blocks

-

Oakwood Chemical

-

Accela ChemBio Inc.[8]

-

Chongqing Chemdad Co., Ltd[9]

Conclusion

This compound is a valuable and versatile reagent for the introduction of the 2-thienyl moiety in organic synthesis. Its stability, coupled with its reactivity in palladium-catalyzed cross-coupling reactions, makes it an attractive alternative to other organometallic reagents. For researchers in drug discovery and development, this compound provides a reliable means to access novel thiophene-containing molecules with the potential for enhanced biological activity and improved pharmacological properties. The methodologies and data presented in this guide are intended to empower scientists to effectively and safely utilize this compound in their pursuit of innovative chemical entities.

References

[4] Franz, A. K. (2013). Organosilicon Molecules with Medicinal Applications. ACS Medicinal Chemistry Letters, 4(10), 937–942. [Link]

[2] Panayides, J.-L., Riley, D. L., Hasenmaile, F., & van Otterlo, W. A. L. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. [Link]

[10] Singh, R., et al. (2023). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Molecules, 28(12), 4781. [Link]

[11] Open University of Catalonia. (n.d.). The role of silicon in drug discovery: a review. Retrieved from [Link]

[7] ChemBK. (2024). TRIETHYOXY-2-THIENYLSILANE 97. Retrieved from [Link]

[12] MDPI. (2024). Synthesis of Thiophene-Fused Siloles through Rhodium-Catalyzed Trans-Bis-Silylation. Molecules, 29(3), 720. [Link]

[5] Organic Chemistry Portal. (n.d.). Hiyama Coupling. Retrieved from [Link]

[6] Wikipedia. (n.d.). Hiyama coupling. Retrieved from [Link]

[13] Ahmed, S., et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Helvetica Chimica Acta, 107(4), e202300193. [Link]

[14] Chan, K.-S., et al. (2015). A General Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl and Heteroaryl Chlorides. Angewandte Chemie International Edition, 54(4), 1289-1293. [Link]

Salamoun, J. M. (2017). Synthesis of Thiophene-Containing Heterocycles and Their Application as Anticancer Agents [Doctoral dissertation, University of Pittsburgh]. D-Scholarship@Pitt. [Link]

[15] Supporting Information for a research article. (n.d.). Retrieved from [Link]

[16] Arkat USA, Inc. (n.d.). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. ARKIVOC. Retrieved from [Link]

[17] Casares, J. A. (2017). The Hiyama Cross-Coupling Reaction: New Discoveries. Current Organic Chemistry, 21(16), 1496-1517. [Link]

[18] American Elements. (n.d.). This compound. Retrieved from [Link]

[19] Supporting Information for a research article. (n.d.). Retrieved from [Link]

[8] Accela ChemBio Inc. (n.d.). 17984-89-3,Triethoxy(2-thienyl)silane. Retrieved from [Link]

[20] ResearchGate. (n.d.). 1H NMR and 13C NMR chemical shifts for the SCH2 group of the... [Table]. Retrieved from [Link]

[21] University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

[22] ResearchGate. (2023). (PDF) SYNTHESIS OF TRIETHOXY(VINYLPHENETHYL) SILANE WITH ALKYLATION REACTION OF VINYLTRIETHOXYSILANE TO STYRENE. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hiyama Coupling [organic-chemistry.org]

- 6. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. Pharma Synthesis [evonik.com]

- 9. echemi.com [echemi.com]

- 10. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 11. The role of silicon in drug discovery: a review [ouci.dntb.gov.ua]

- 12. Synthesis of Thiophene-Fused Siloles through Rhodium-Catalyzed Trans-Bis-Silylation | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 15. rsc.org [rsc.org]

- 16. arkat-usa.org [arkat-usa.org]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. americanelements.com [americanelements.com]

- 19. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 20. researchgate.net [researchgate.net]

- 21. web.pdx.edu [web.pdx.edu]

- 22. researchgate.net [researchgate.net]

"Triethoxy-2-thienylsilane mechanism of action in organic reactions"

An In-Depth Technical Guide to the Mechanism of Action of Triethoxy-2-thienylsilane in Organic Reactions

Abstract

This compound has emerged as a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex molecules for materials science and drug development.[1][2] Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, where it serves as a stable, less toxic, and easily handled alternative to other organometallic reagents like those based on tin or boron.[3] This guide provides an in-depth exploration of the core mechanistic principles governing the reactivity of this compound. We will dissect the pivotal Hiyama cross-coupling reaction, detailing the crucial activation step of the silicon-carbon bond, the intricacies of the palladium catalytic cycle, and the causality behind key experimental choices that ensure reaction efficiency and minimize side reactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this powerful synthetic tool.

The Fundamental Challenge: Activating the Si-C Bond

At the heart of this compound's reactivity in cross-coupling lies the silicon-carbon (Si-C) bond. While this bond contributes to the compound's stability and low toxicity, it is also relatively inert and requires activation to participate in the key transmetalation step of the catalytic cycle.[4] Unlike more reactive organometallic reagents, the direct transfer of the thienyl group from a neutral, tetracoordinate silicon center to the palladium catalyst is kinetically unfavorable.

The central mechanism of action, therefore, revolves around converting the neutral silane into a hypervalent, pentacoordinate silicate species.[3][4] This transformation dramatically increases the nucleophilicity of the thienyl group, making it competent for transmetalation. This activation is typically achieved through the addition of a nucleophilic activator, most commonly a fluoride source or a base.[3][4] The presence of electron-withdrawing alkoxy groups on the silicon atom in this compound enhances its Lewis acidity, facilitating this crucial activation step.[4]

Caption: The palladium-catalyzed Hiyama cross-coupling cycle.

Advanced Mechanisms: Direct C-H Functionalization

Recent advancements have demonstrated that triethoxy(aryl)silanes can participate in more complex transformations, such as the direct C-H functionalization of enaminones. [5][6]In these systems, a reagent like copper(II) fluoride (CuF₂) can play a dual role. First, it serves as the source of fluoride ions to activate the silane for transmetalation. Second, it acts as a reoxidant, converting the Pd(0) generated after reductive elimination back to the active Pd(II) state required for the initial C-H activation step. [5][6]This approach offers greater atom economy by avoiding the pre-functionalization of one of the coupling partners.

Experimental Protocol and Practical Considerations

Executing a successful cross-coupling with this compound requires careful attention to experimental conditions to maximize yield and minimize side reactions, most notably the homocoupling of the thienylsilane. [7]

General Protocol: Hiyama-Type Coupling

This protocol is a generalized guideline and requires optimization for specific substrates.

-

Preparation (The "Why"): All glassware must be rigorously oven-dried and cooled under an inert atmosphere (e.g., Argon). Solvents like THF or Dioxane must be anhydrous and degassed. This is critical because oxygen can promote the undesired homocoupling of the thienylsilane and moisture can hydrolyze the silane reagent. [7]2. Reaction Setup:

-

To a dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%). The choice of ligand is crucial; bulky, electron-rich ligands often promote the desired reductive elimination over side reactions. [8][7] * Evacuate and backfill the flask with inert gas at least three times.

-

Under a positive pressure of inert gas, add the aryl halide (1.0 mmol) and this compound (1.2 mmol).

-

Add the anhydrous, degassed solvent (e.g., THF, 5 mL).

-

Finally, add the activator. If using a fluoride source like tetrabutylammonium fluoride (TBAF), ensure it is anhydrous. Add the solution of the activator (1.5 mmol) dropwise.

-

-

Execution and Monitoring:

-

Stir the mixture at the optimized temperature (typically 60-100 °C).

-

Monitor the reaction's progress using an appropriate analytical technique such as TLC or GC-MS.

-

-

Workup: Upon completion, the reaction is cooled, quenched (e.g., with aqueous NH₄Cl), and extracted with an organic solvent. The product is then purified by column chromatography.

Troubleshooting Common Issues

| Issue | Causality | Recommended Solution |

| Significant Homocoupling | Presence of oxygen promoting oxidative dimerization; suboptimal catalyst/ligand choice. [7] | Rigorously degas all reagents and solvents; maintain a strict inert atmosphere. Screen different bulky, electron-rich phosphine ligands. [7] |

| Low or No Conversion | Ineffective activation of the silane; catalyst decomposition. | Ensure the fluoride activator (e.g., TBAF) is anhydrous. Use a more robust ligand to stabilize the palladium catalyst. [7] |

| Reaction Stalls | The catalyst may be degrading over time. | A slow addition of the silane or halide can sometimes help maintain a stable concentration of the active catalyst. [7] |

Applications in Materials Science and Drug Development

The 2-thienyl moiety is a fundamental building block in the field of organic electronics, forming the backbone of many conductive polymers and materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). [9][10][11]this compound, via the Hiyama coupling, provides a reliable method for incorporating this unit into larger π-conjugated systems. [1]Its stability and favorable handling characteristics make it suitable for scaling up the synthesis of these advanced materials.

In medicinal chemistry, the thiophene ring is a common scaffold in many biologically active molecules. [12]The ability to use this compound to controllably form C-C bonds allows for the late-stage functionalization of complex molecules, which is a valuable strategy in drug discovery programs. [1]

Conclusion

The mechanism of action of this compound in organic reactions is fundamentally centered on the controlled activation of its Si-C bond. Through nucleophilic attack by an activator like fluoride, the stable tetracoordinate silane is converted into a highly reactive pentacoordinate silicate. This activated species is then competent to participate in the transmetalation step of the palladium-catalyzed Hiyama cross-coupling cycle, enabling the efficient and reliable formation of C-C bonds. A thorough understanding of this activation principle and the subsequent catalytic cycle empowers chemists to troubleshoot reactions, optimize conditions, and harness the full synthetic potential of this versatile reagent in the development of novel materials and pharmaceuticals.

References

-

Hiyama Coupling . Organic Chemistry Portal. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods . National Institutes of Health (NIH). [Link]

-

Hiyama coupling . Wikipedia. [Link]

-

Direct Hiyama Cross-Coupling of Enaminones With Triethoxy(aryl)silanes and Dimethylphenylsilanol . National Institutes of Health (NIH). [Link]

-

Does anyone know if (2-thienyl)dimethylsilanol or (2-thienyl)triethoxysilane can undergo cross-coupling reactions with aryl halogenides? . ResearchGate. [Link]

-

TRIETHYOXY-2-THIENYLSILANE 97 . ChemBK. [Link]

-

palladium catalytic cycle . YouTube. [Link]

-

Direct Hiyama Cross-Coupling of Enaminones With Triethoxy(aryl)silanes and Dimethylphenylsilanol . ResearchGate. [Link]

-

Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications . National Institutes of Health (NIH). [Link]

-

Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction . ARKAT USA. [Link]

-

Thienothiophene Scaffolds as Building Blocks for (Opto)Electronics . MDPI. [Link]

-

Geminal-Based Strategies for Modeling Large Building Blocks of Organic Electronic Materials . National Institutes of Health (NIH). [Link]

-

Organic materials for organic electronic devices . ResearchGate. [Link]

-

Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors . National Center for Biotechnology Information. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Hiyama Coupling [organic-chemistry.org]

- 5. Direct Hiyama Cross-Coupling of Enaminones With Triethoxy(aryl)silanes and Dimethylphenylsilanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. mdpi.com [mdpi.com]

- 10. Geminal-Based Strategies for Modeling Large Building Blocks of Organic Electronic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors - PMC [pmc.ncbi.nlm.nih.gov]

"reactivity and stability of Triethoxy-2-thienylsilane under different conditions"

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Triethoxy-2-thienylsilane is a versatile organosilicon compound that holds significant promise in materials science and pharmaceutical development. Its unique structure, combining a reactive triethoxysilyl group with a sulfur-containing thiophene ring, makes it a valuable precursor for novel organic solar cell materials and a key reagent in the synthesis of complex molecules.[1] This technical guide provides an in-depth analysis of the reactivity and stability of this compound under a variety of conditions, offering field-proven insights and detailed experimental protocols to support its effective application in research and development.

Introduction: The Molecular Architecture and Its Implications

This compound, with the chemical formula C₁₀H₁₈O₃SSi, is a yellow to brown liquid characterized by a distinct thiophene odor.[1] At its core, the molecule's reactivity is dictated by two primary functional components: the triethoxysilyl group and the 2-thienyl moiety. The silicon-oxygen bonds of the ethoxy groups are susceptible to hydrolysis, a characteristic feature of alkoxysilanes that enables the formation of siloxane polymers (silicones). The thiophene ring, an aromatic heterocycle, provides a site for various organic transformations, most notably palladium-catalyzed cross-coupling reactions.[1][2]

Understanding the interplay between these two functional groups is paramount for predicting the compound's behavior and designing robust synthetic protocols. This guide will systematically explore the key factors governing the stability and reactivity of this compound, providing a framework for its rational use in complex applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for safe handling, storage, and the design of experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₃SSi | [3][4][5][6] |

| Molecular Weight | 246.40 g/mol | [3][4][5][6] |

| Appearance | Yellow to brown liquid | [1] |

| Density | 1.049 g/mL at 25 °C | [2][3] |

| Boiling Point | 78 °C at 0.5 mmHg | [2][3] |

| Refractive Index | n20/D 1.4670 | [2][3] |

| Flash Point | 105.6 °C (222.1 °F) - closed cup | [3] |

| Storage Temperature | 2-8°C | [3] |

Stability Profile

While generally stable at room temperature, the utility of this compound is intrinsically linked to its susceptibility to degradation under specific conditions.[1] A thorough understanding of its stability profile is critical for ensuring reproducibility and achieving desired outcomes in experimental work.

Hydrolytic Stability: The Gateway to Siloxane Formation

The most significant reactivity pathway for this compound is the hydrolysis of its ethoxy groups, followed by condensation to form polysiloxanes. This process is the foundation of sol-gel chemistry, where molecular precursors are converted into solid materials.[7][8][9]

The hydrolysis reaction is catalyzed by both acids and bases. The general mechanism involves the nucleophilic attack of water on the silicon atom, leading to the step-wise replacement of ethoxy groups with hydroxyl groups (silanols). These silanol intermediates are highly reactive and readily undergo condensation to form stable siloxane (Si-O-Si) bonds.

Figure 1: General pathway for the hydrolysis and condensation of this compound.

The rate of hydrolysis is highly dependent on pH. In acidic conditions, the reaction is initiated by the protonation of an ethoxy oxygen, making the silicon atom more electrophilic and susceptible to attack by water. Under basic conditions, the reaction proceeds via the nucleophilic attack of a hydroxide ion on the silicon atom. The hydrolysis rate of alkoxysilanes generally shows a U-shaped curve with respect to pH, with the minimum rate typically occurring around pH 4.

Thermal Stability

While specific high-temperature decomposition studies for this compound are not extensively documented in publicly available literature, general principles for organoalkoxysilanes suggest that thermal degradation will occur at elevated temperatures. The decomposition pathways are likely to involve the cleavage of the silicon-carbon and carbon-sulfur bonds within the thiophene ring, as well as reactions involving the ethoxy groups. For many polysiloxanes derived from sol-gel processes, significant thermal decomposition is observed at temperatures above 300-400°C.[9][10]

Experimental Protocol: Thermogravimetric Analysis (TGA)

A standard method to assess thermal stability is Thermogravimetric Analysis (TGA).

-

Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a clean TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Temperature Program: Ramp the temperature from ambient (e.g., 25°C) to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min).

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition and the temperatures of maximum mass loss provide critical information about the thermal stability of the compound.

Photostability

The thiophene ring in this compound contains a conjugated π-system, which can absorb UV radiation. Prolonged exposure to high-energy light may lead to photochemical degradation. For applications where the material will be exposed to light, particularly in the context of organic electronics, photostability testing is crucial.

Experimental Protocol: Photostability Testing (ICH Q1B Guideline) [11][12]

A standardized approach to assess photostability is outlined in the ICH Q1B guideline.

-

Sample Preparation: Prepare samples of this compound, both as the neat liquid and in a relevant solvent system. Prepare a dark control sample wrapped in aluminum foil.

-

Light Exposure: Expose the samples to a light source that provides a standardized overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]

-

Analysis: After exposure, analyze the samples and the dark control using a stability-indicating analytical method (e.g., HPLC-UV) to quantify any degradation products and the loss of the parent compound.

Reactivity Profile

The reactivity of this compound can be broadly categorized by the reactions of the triethoxysilyl group and the thienyl moiety.

Reactions at the Silicon Center

As discussed in the context of hydrolysis, the silicon atom is electrophilic and susceptible to nucleophilic attack. Besides water, other nucleophiles can react with the Si-OEt bonds.

-

Reaction with Strong Acids and Bases: this compound will react with strong acids and bases, which catalyze its hydrolysis and condensation.[1]

-

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds are potent nucleophiles that can potentially react with the ethoxy groups, although their primary reactivity is often directed towards other functional groups in more complex molecules.[13]

Reactions of the Thiophene Ring

The 2-thienyl group imparts significant reactivity, making this compound a valuable building block in organic synthesis.

-

Palladium-Catalyzed Cross-Coupling Reactions: This is a cornerstone application of this compound. It serves as a silicon-based nucleophile in Hiyama-type cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl and vinyl halides.[2] This reaction is pivotal in the synthesis of conjugated polymers and other advanced materials.

Figure 2: Schematic representation of a Hiyama cross-coupling reaction involving this compound.

Experimental Protocol: Hiyama Cross-Coupling

-

Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) in oven-dried glassware to exclude moisture and oxygen, which can deactivate the catalyst and lead to side reactions.

-

Reagent Preparation:

-

Dissolve the aryl halide (1.0 mmol) and this compound (1.2 mmol) in an anhydrous, degassed solvent (e.g., THF or dioxane).

-